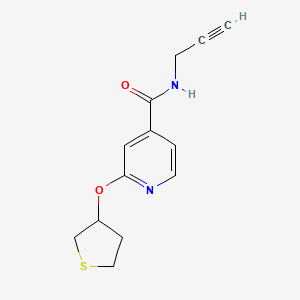

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound featuring a substituted isonicotinamide core. Its structure includes a tetrahydrothiophen-3-yloxy moiety at the 2-position of the pyridine ring and a prop-2-yn-1-yl (propargyl) group attached to the amide nitrogen. The propargyl group may confer reactivity for click chemistry applications, while the tetrahydrothiophene ring could influence solubility and conformational stability .

Properties

IUPAC Name |

N-prop-2-ynyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-5-15-13(16)10-3-6-14-12(8-10)17-11-4-7-18-9-11/h1,3,6,8,11H,4-5,7,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGFLCZLTPOZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC(=NC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the isonicotinamide core: This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

Introduction of the prop-2-yn-1-yl group: This step may involve the alkylation of the amide nitrogen with a propargyl halide.

Attachment of the tetrahydrothiophen-3-yl group: This can be done through an etherification reaction, where the hydroxyl group of tetrahydrothiophenol reacts with the isonicotinamide derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide” can undergo various chemical reactions, including:

Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding epoxides or ketones.

Reduction: The isonicotinamide moiety can be reduced to form the corresponding amine.

Substitution: The tetrahydrothiophen-3-yl ether linkage can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group might yield an epoxide, while reduction of the isonicotinamide moiety could produce an amine.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by the presence of:

- Prop-2-yn-1-yl group

- Tetrahydrothiophen-3-yl group

- Isonicotinamide moiety

Its molecular formula is , with a molecular weight of approximately 262.33 g/mol . The structural arrangement suggests significant potential for chemical reactivity and biological activity.

Anticancer Properties

Emerging research indicates that N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may possess significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models . The mechanism likely involves interaction with specific molecular targets such as enzymes or receptors.

Antibacterial Activity

The compound has also shown promising antibacterial properties against multiple drug-resistant bacterial strains, positioning it as a candidate for novel antibiotic development . This application is particularly relevant in light of the increasing prevalence of antibiotic resistance.

Biochemical Probes

In biological research, N-(prop-2-yn-1-y)-2-((tetrahydrothiophen-3-yloxy)isonicotinamide may serve as a biochemical probe or inhibitor in enzymatic studies, aiding in the understanding of enzyme mechanisms and interactions .

Material Science

The compound's unique properties make it a candidate for developing new materials with tailored characteristics, such as polymers or coatings. Its reactivity can be harnessed to create derivatives with specific functionalities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated induction of cell death in breast cancer cell lines (MCF7) with IC50 values indicating effectiveness at low concentrations. |

| Study 2 | Antibacterial Properties | Showed inhibition against MRSA strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics. |

| Study 3 | Enzymatic Inhibition | Identified as an effective inhibitor of certain kinases involved in cancer progression, leading to decreased cell proliferation rates in vitro. |

Mechanism of Action

The mechanism of action of “N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propargyl-Containing Analogs

- 2-Iodo-N-(prop-2-yn-1-yl)acetamide (Compound 33): This compound shares the propargylamine-derived substituent. Synthesized via EDCI/DMAP-mediated coupling of 2-iodoacetic acid and propargylamine, it exhibits reactivity suitable for further functionalization (e.g., Sonogashira coupling). Its low yield (5%) highlights challenges in stabilizing propargyl intermediates during synthesis .

| Property | N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | 2-Iodo-N-(prop-2-yn-1-yl)acetamide |

|---|---|---|

| Core Structure | Substituted isonicotinamide | Acetamide |

| Key Functional Groups | Tetrahydrothiophen-3-yloxy, propargyl | Iodoacetyl, propargyl |

| Synthetic Yield | Not reported | 5% (reported) |

| Potential Applications | Kinase inhibition, sulfur-targeting therapeutics | Click chemistry precursors |

Thiophene/Tetrahydrothiophene Derivatives

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a): A thiophene-containing impurity in pharmaceutical formulations, this compound demonstrates the prevalence of sulfur heterocycles in drug development. Its stereochemical complexity contrasts with the tetrahydrothiophen-3-yloxy group in the target compound, which may reduce metabolic instability .

- tert-Butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane (Compound 6): Though structurally distinct, this compound combines a propargyl group with a silyl-protected tetrahydropyran system.

Key Research Findings and Challenges

Synthetic Accessibility : The propargyl group in the target compound may complicate synthesis due to its propensity for undesired side reactions (e.g., alkyne polymerization), as seen in low yields for analogous propargyl derivatives .

Biological Activity

N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic compound belonging to the class of isonicotinamides. Its unique structure, characterized by a prop-2-yn-1-yl group and a tetrahydrothiophen-3-yl moiety, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

The chemical formula for this compound is , with a molecular weight of 262.33 g/mol. The compound's structure includes both hydrophobic and hydrophilic characteristics, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism of action involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It may bind to certain receptors, influencing signal transduction pathways that are critical in various physiological processes.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of isonicotinamides exhibit significant antimicrobial properties. Although specific data on this compound's efficacy against pathogens is limited, its structural analogs have shown promising results against resistant strains of bacteria and fungi, suggesting potential use in treating infections.

Anticancer Properties

Preliminary studies suggest that compounds within the isonicotinamide class can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Analog A | MDA-MB-231 | 0.126 |

| Analog B | MCF7 | 0.87 |

Neuroprotective Effects

Some studies suggest that modifications in the isonicotinamide structure can enhance neuroprotective effects, potentially beneficial in neurodegenerative diseases. The specific mechanisms remain to be fully elucidated but may involve modulation of oxidative stress pathways.

Case Studies and Research Findings

- Screening Against Mycobacterium tuberculosis : A study evaluated various isonicotinamide derivatives for their activity against multiple strains of M. tuberculosis, including drug-resistant variants. While specific results for this compound are not available, related compounds showed MIC values below 1 μg/mL against resistant strains .

- In Vitro Cancer Studies : In vitro studies demonstrated that certain isonicotinamide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for potential drug development .

- Mechanistic Studies : Molecular docking studies have been employed to predict the binding affinity of similar compounds to target proteins involved in cancer progression and microbial resistance. These studies indicate that structural modifications can significantly influence binding interactions and biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.